An In-depth Technical Guide to 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
An In-depth Technical Guide to 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, also commonly known as Carbofuran phenol. This document details its physicochemical characteristics, spectroscopic data, and provides experimental protocols for its synthesis and analysis. Furthermore, it visualizes its role as a key metabolite in the degradation of the pesticide Carbofuran.
Core Chemical Properties and Identifiers
2,3-Dihydro-2,2-dimethyl-7-benzofuranol is a benzofuran derivative primarily recognized as a significant intermediate in the manufacturing of the carbamate insecticide Carbofuran and as one of its principal degradation products in the environment.[1] Its chemical identity is well-established through various nomenclature and registry numbers.
| Identifier | Value |
| IUPAC Name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol |
| Common Synonyms | Carbofuran phenol, Carbofuran 7-phenol, NIA 10272 |
| CAS Registry Number | 1563-38-8 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Odorless, white crystalline solid or colorless liquid.[2][3] |
Physicochemical Data
The physicochemical properties of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol are crucial for understanding its environmental fate, designing synthetic routes, and developing analytical methods.
| Property | Value | Unit |
| Density | 1.101 | g/mL at 25 °C |
| Refractive Index (n20/D) | 1.541 | |
| Boiling Point | 92 °C at 267 Pa; 95 °C at 1 mm Hg | °C |
| Flash Point | >113 | °C |
| Vapor Pressure | 0.839 | mmHg at 25 °C |
| pKa | 10.10 ± 0.40 (Predicted) | |
| Solubility | Insoluble in water; Soluble in dichloromethane, toluene, alcohol, and ether. | |
| LogP (Octanol/Water Partition Coefficient) | 2.106 (Calculated) |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quantification of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol.
| Spectroscopic Technique | Key Features |
| Mass Spectrometry (MS) | Under Electron Ionization (EI), it shows a stable molecular ion peak [M+] at m/z 164. A major fragment ion is observed at m/z 149, corresponding to the loss of a methyl group.[4] |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectra are available for structural confirmation. |
| Infrared (IR) Spectroscopy | IR spectra are available for the identification of functional groups. |
Experimental Protocols
Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
The synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol is often achieved through the reaction of catechol with a methallyl halide, followed by thermal rearrangement and cyclization.[5]
Objective: To synthesize 2,3-Dihydro-2,2-dimethyl-7-benzofuranol from catechol and 3-chloro-2-methylpropene.
Methodology:
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Etherification: Catechol is reacted with 3-chloro-2-methylpropene in the presence of a base to form the intermediate, o-methallyloxyphenol.[5]
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Thermal Transposition (Claisen Rearrangement): The o-methallyloxyphenol undergoes a thermal rearrangement to yield o-methallylpyrocatechol.[5]
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Cyclization: The o-methallylpyrocatechol is then cyclized in the presence of a solid acid catalyst to produce 2,3-Dihydro-2,2-dimethyl-7-benzofuranol.[5]
A related procedure for a derivative provides some insight into the reaction conditions: 16.4 g of the starting benzofuranol is added to 125 ml of water and treated with 8 ml of 50% NaOH.[2] After stirring, dimethylsulfate is added, and the mixture is heated at 60°C.[2] The product is then extracted with methylene chloride.[2]
Analytical Determination of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the detection and quantification of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, particularly in environmental and biological matrices.
Objective: To determine the concentration of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol in a sample using GC-MS.
Methodology:
-
Sample Preparation: For water samples, a solid-phase extraction (SPE) can be employed to concentrate the analyte. For soil samples, extraction with a suitable organic solvent like ethyl acetate is performed.[6]
-
Derivatization (Optional but common for phenols): To improve volatility and chromatographic performance, the phenolic hydroxyl group can be derivatized.
-
GC-MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a mass spectrometer.
-
Gas Chromatography: A capillary column is used for the separation of the analyte from other components in the sample.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The instrument is set to monitor for the characteristic ions of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, such as the molecular ion at m/z 164 and the fragment ion at m/z 149.[4]
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Degradation Pathway of Carbofuran
2,3-Dihydro-2,2-dimethyl-7-benzofuranol is a primary degradation product of the pesticide Carbofuran. The main degradation pathway is through hydrolysis of the carbamate ester bond.[7]
Caption: Hydrolytic degradation of Carbofuran to its primary metabolites.
Biological Activity and Signaling Pathways
As a metabolite of the pesticide Carbofuran, the primary biological relevance of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol is linked to the toxicology of its parent compound. Carbofuran is a potent inhibitor of acetylcholinesterase, an enzyme critical for nerve function. While Carbofuran phenol itself is significantly less toxic than Carbofuran, its presence is an indicator of Carbofuran exposure and degradation.[7] There is limited evidence to suggest that 2,3-Dihydro-2,2-dimethyl-7-benzofuranol has significant independent biological signaling activity. However, some of its derivatives have been investigated for potential antimicrobial properties.[1]
Conclusion
2,3-Dihydro-2,2-dimethyl-7-benzofuranol is a well-characterized chemical compound with significant relevance in the fields of agrochemistry and environmental science. This guide has provided a detailed summary of its chemical and physical properties, along with methodologies for its synthesis and analysis. The provided information is intended to support researchers and professionals in their work with this important benzofuran derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. IT8220803A0 - PROCEDURE FOR THE PREPARATION OF 2,3-DIHYDRO-2,2-DIMETHYLBENZOFURAN-7OL. - Google Patents [patents.google.com]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.co [scielo.org.co]
- 7. derpharmachemica.com [derpharmachemica.com]
